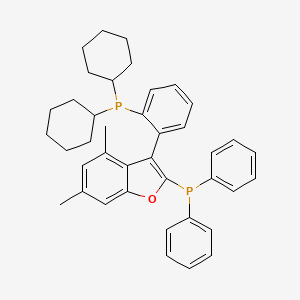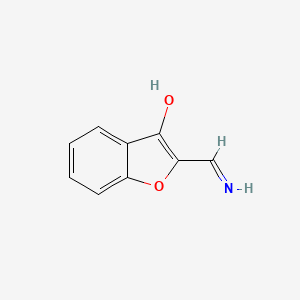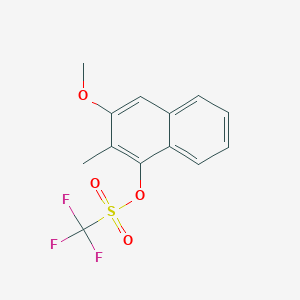
3-Methoxy-2-methylnaphthalen-1-yl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-2-methylnaphthalen-1-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C13H11F3O4S and a molecular weight of 320.28 g/mol . This compound is known for its unique structure, which includes a naphthalene ring substituted with methoxy and methyl groups, as well as a trifluoromethanesulfonate ester group. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methylnaphthalen-1-yl trifluoromethanesulfonate typically involves the reaction of 3-methoxy-2-methylnaphthalene with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonate ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-2-methylnaphthalen-1-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles, leading to the formation of new compounds.
Oxidation Reactions: The methoxy and methyl groups on the naphthalene ring can undergo oxidation to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted naphthalene derivatives, while oxidation and reduction reactions can produce alcohols, aldehydes, carboxylic acids, or reduced naphthalene compounds .
Wissenschaftliche Forschungsanwendungen
3-Methoxy-2-methylnaphthalen-1-yl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Methoxy-2-methylnaphthalen-1-yl trifluoromethanesulfonate involves its ability to act as a reactive intermediate in various chemical reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in substitution reactions. The methoxy and methyl groups on the naphthalene ring can also participate in electron-donating or electron-withdrawing interactions, influencing the reactivity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxy-1-naphthalenyl trifluoromethanesulfonate
- 3-Methoxy-1-naphthalenyl trifluoromethanesulfonate
- 2-Methyl-1-naphthalenyl trifluoromethanesulfonate
Uniqueness
3-Methoxy-2-methylnaphthalen-1-yl trifluoromethanesulfonate is unique due to the specific positioning of the methoxy and methyl groups on the naphthalene ring. This unique structure imparts distinct reactivity and properties compared to other similar compounds. The presence of the trifluoromethanesulfonate ester group also enhances its reactivity in substitution reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C13H11F3O4S |
|---|---|
Molekulargewicht |
320.29 g/mol |
IUPAC-Name |
(3-methoxy-2-methylnaphthalen-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C13H11F3O4S/c1-8-11(19-2)7-9-5-3-4-6-10(9)12(8)20-21(17,18)13(14,15)16/h3-7H,1-2H3 |
InChI-Schlüssel |
XAXJKFBOEBUAAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2C=C1OC)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


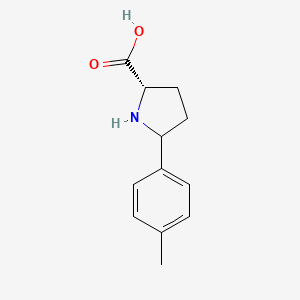
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12870140.png)
![2,2'-(4,4'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)](/img/structure/B12870145.png)
![1H-pyrrolo[3,2-b]pyridin-2-amine](/img/structure/B12870153.png)
![2-(Aminomethyl)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12870159.png)

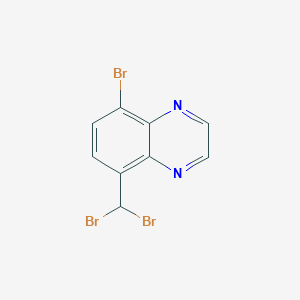

![2H-Pyrrolo[1,2-a]imidazol-5(3H)-one](/img/structure/B12870166.png)
![2-Acetylbenzo[d]oxazole-5-sulfonamide](/img/structure/B12870180.png)
![4-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B12870186.png)
